molecular formula C11H20N2O2 B2461021 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione CAS No. 1796896-84-8

5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione

Cat. No.: B2461021
CAS No.: 1796896-84-8
M. Wt: 212.293
InChI Key: VAEXRDCKBGYSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and muscle relaxants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a substituted urea with a suitable diketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction reactions may convert the imidazolidine ring to a more saturated form.

    Substitution: Various substitution reactions can occur at the nitrogen or carbon atoms of the imidazolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes and enzyme activities.

Medicine

Medicinally, compounds of this class are investigated for their potential as anticonvulsants, muscle relaxants, and other therapeutic agents.

Industry

In industry, this compound may be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as ion channels or receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-3-(2-methylpropyl)imidazolidine-2,4-dione
  • 5-(Butan-2-yl)-3-(2-ethylpropyl)imidazolidine-2,4-dione

Uniqueness

Compared to similar compounds, 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione may exhibit unique pharmacological properties due to its specific substituents, which can influence its binding affinity and activity at molecular targets.

Properties

IUPAC Name

5-butan-2-yl-3-(2-methylpropyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-5-8(4)9-10(14)13(6-7(2)3)11(15)12-9/h7-9H,5-6H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEXRDCKBGYSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(=O)N1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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